2-Pentanethione

Vue d'ensemble

Description

2-Pentanethione, also known as acetyl propionyl or 2,3-pentanedione, is an organic compound, specifically a diketone . It is used as a solvent for cellulose acetate, paints, inks, and lacquers, and as a starting material for dyes, pesticides, and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 1,2-Pentanediol, has been synthesized using a one-pot method with CeO2/Ti-MWW as a catalyst . This method effectively shortens the synthetic route and avoids the separation of intermediates .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . Molecular fingerprints, which encode molecular structural information in a bit-string where each bit represents the presence or absence of a structural feature, can also be used .Applications De Recherche Scientifique

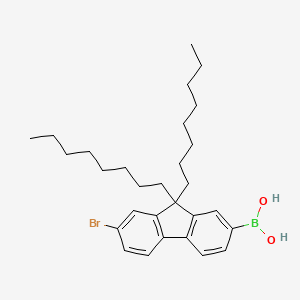

1. Application in Renewable Bisphenols Synthesis

2,3-Pentanedione, derived from lactic acid, is used as a precursor for synthesizing novel bisphenols. A solvent-free catalytic strategy has been developed for this synthesis, showing bisphenol yields up to 84% in certain conditions. These 2,3-PD-derived bisphenols are assessed as potential plasticizers for polyethylene terephthalate (PET), offering properties similar to bisphenol A but with a broader processing window due to lower melting points and higher thermal stability under an inert atmosphere (Schutyser et al., 2014).

2. In Fuel Chemistry and Kinetic Modeling

2-Pentene, closely related to 2-pentanethione, is a significant component in gasoline and gasoline surrogate fuels. Its ignition delay times and fuel reactivity have been studied under various conditions, providing valuable data for the kinetic model development of fuels. These studies help understand low-temperature fuel chemistry and enhance chemical kinetic validation (Dong et al., 2021).

3. Atmospheric Chemistry Studies

Research on atmospheric chemistry, particularly concerning 2-pentanone and 2-heptanone (closely related to this compound), highlights their potential impact on photochemical air pollution. These studies involve analyzing kinetics and products of gas-phase reactions with the hydroxyl (OH) radical, contributing to our understanding of environmental and air quality issues (Atkinson et al., 2000).

4. Organometallic Chemistry

In organometallic chemistry, 2,4-pentanedione-derived ligands have been used to prepare new boronates. These complexes demonstrate significant solubility differences and structural variations compared to salicylaldehyde derivatives. This research contributes to our understanding of ligand reactivity and the structural influence on complex formation (Sánchez et al., 2004).

5. Studies in Environmental Toxicology

2,3-Pentanedione (PD) has been studied for its potential toxicity when inhaled. Research on rats exposed to PD vapors showed significant effects such as bronchial and bronchiolar fibrosis, raising concerns about similar health risks in humans. These studies are vital in assessing occupational hazards and environmental health risks (Morgan et al., 2012).

Safety and Hazards

Propriétés

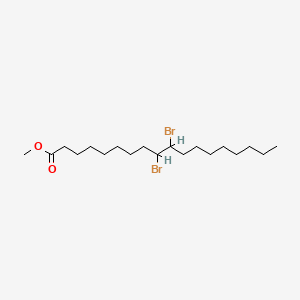

IUPAC Name |

pentane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRGNCOXNFCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

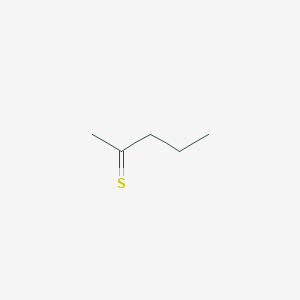

CCCC(=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634915 | |

| Record name | Pentane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25946-11-6 | |

| Record name | Pentane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.